Meta-CF₃ Positioning Enhances Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Tolyl Analogs
The meta-trifluoromethyl substituent on the N-phenyl ring increases lipophilicity and oxidative metabolic stability relative to non-fluorinated tolyl analogs. The calculated LogP for 5-(2-propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone is 2.75 , whereas the corresponding p-tolyl derivative (CAS 23598-50-7) exhibits a lower predicted LogP of approximately 1.8 . The trifluoromethyl group is established in medicinal chemistry to block aromatic hydroxylation, a primary metabolic soft spot [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.75 |
| Comparator Or Baseline | 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone; predicted LogP ≈ 1.8 |
| Quantified Difference | ΔLogP ≈ +0.95 (target more lipophilic) |
| Conditions | In silico prediction (ALOGPS/chemsrc); experimental LogP not reported |
Why This Matters
Higher lipophilicity may improve membrane permeability and CNS penetration potential, a key differentiator for neuroscience or anti-infective discovery programs.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007;317(5846):1881–1886. View Source
